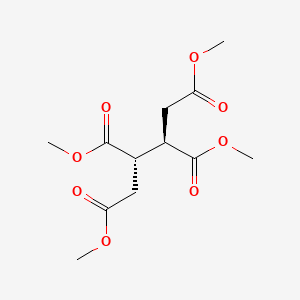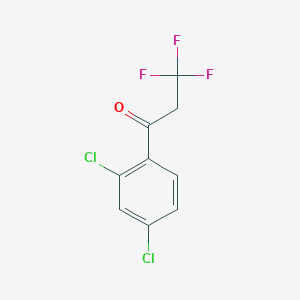
meso Butane-1,2,3,4-tetracarboxylic acid tetramethylester; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Meso Butane-1,2,3,4-tetracarboxylic acid tetramethylester is a chemical compound with the molecular formula C__8H__1__0O__8 . It is used as a cross-linking agent and as a building block for the synthesis of specialized polymers for the formulation of resins, polymers, coatings, and adhesives .
Molecular Structure Analysis
The molecular structure of meso Butane-1,2,3,4-tetracarboxylic acid tetramethylester is represented by the formula C__8H__1__0O__8, and it has a molecular weight of 234.16 .Applications De Recherche Scientifique
Meso-BTATM has been widely used in scientific research due to its unique properties. It has been used in a variety of fields, including organic chemistry, biochemistry, and pharmacology. It has been used to synthesize various compounds, including peptides, carbohydrates, and nucleotides. It has also been used to study the structure and function of proteins, and to study the mechanism of action of drugs.
Mécanisme D'action
Meso-BTATM has been shown to act as an enzyme inhibitor, and to bind to proteins and other molecules. It has also been shown to act as a chelating agent, and to bind to metals such as iron, zinc, and magnesium. The binding of meso-BTATM to proteins and other molecules can affect the structure and function of these molecules, and can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
Meso-BTATM has been shown to affect a variety of biochemical and physiological processes. It has been shown to inhibit the activity of enzymes, and to affect the expression of genes. It has also been shown to affect the transport of ions across cell membranes, and to modulate the activity of receptors.
Avantages Et Limitations Des Expériences En Laboratoire
Meso-BTATM has several advantages for laboratory experiments. It is relatively inexpensive, and can be easily synthesized from readily available materials. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, meso-BTATM can be toxic if ingested or inhaled, and should be handled with care.
Orientations Futures
Meso-BTATM has potential applications in a variety of fields, including drug development, biotechnology, and materials science. It could be used to develop new drugs that target specific proteins or enzymes, or to develop new materials with unique properties. It could also be used to study the structure and function of proteins, and to develop new techniques for manipulating proteins. Additionally, meso-BTATM could be used to study the effects of environmental toxins on biochemical and physiological processes.
Méthodes De Synthèse
Meso-BTATM can be synthesized from the reaction of meso-butane-1,2,3,4-tetracarboxylic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out at room temperature. The reaction produces a product that is 98% pure, and can be further purified by column chromatography or recrystallization.
Safety and Hazards
Meso Butane-1,2,3,4-tetracarboxylic acid tetramethylester is harmful if swallowed and causes serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of eye irritation, it is advised to rinse cautiously with water for several minutes and seek medical attention if irritation persists .
Propriétés
IUPAC Name |
tetramethyl (2R,3S)-butane-1,2,3,4-tetracarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O8/c1-17-9(13)5-7(11(15)19-3)8(12(16)20-4)6-10(14)18-2/h7-8H,5-6H2,1-4H3/t7-,8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVASUALUCOYWST-OCAPTIKFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(CC(=O)OC)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]([C@H](CC(=O)OC)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(11bR)-N,N-bis[(1R)-1-(4-Methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6291243.png)
![2',7'-Dibromospiro[adamantane-2,9'-fluorene]](/img/structure/B6291252.png)

![(R)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291268.png)
![Tris[4,4'-bis(trifluoromethyl)stilbene]-nickel(0), 95%](/img/structure/B6291275.png)
![(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291279.png)
![Methyl 2-(cyclohex-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6291287.png)
![2-Fluoro-4,6-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine, 93%](/img/structure/B6291303.png)



![endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B6291342.png)
